molecular formula C18H18ClFN2O B4264627 1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine

1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4264627
M. Wt: 332.8 g/mol
InChI Key: IUGFMKUXRHOCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine, commonly known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CFPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

CFPP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, leading to increased activation of these receptors. This mechanism of action has been linked to various physiological and behavioral effects, including anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CFPP has been shown to have various biochemical and physiological effects, including increased serotonin release, increased activation of 5-HT1A and 5-HT2A receptors, and modulation of other neurotransmitter systems such as dopamine and norepinephrine. These effects have been linked to various behavioral and physiological responses, including anxiolytic, antidepressant, and antipsychotic effects.

Advantages and Limitations for Lab Experiments

CFPP has several advantages for use in lab experiments, including its selective targeting of serotonin receptors and its ability to induce specific physiological and behavioral responses. However, like any research tool, there are limitations to its use, including potential off-target effects and the need for careful dosing and monitoring to avoid unwanted side effects.

Future Directions

CFPP has shown promise as a research tool for investigating the role of serotonin in various physiological and behavioral processes. Future research directions could include further investigation of its mechanism of action, its potential use in the treatment of psychiatric disorders, and the development of more selective and potent derivatives for use in research. Additionally, CFPP could be used in conjunction with other research tools such as imaging techniques to further elucidate the role of serotonin in the brain.

Scientific Research Applications

CFPP has been widely used in scientific research as a tool for studying the central nervous system. It has been shown to act as a serotonin receptor agonist and has been used to investigate the role of serotonin in various physiological processes such as appetite regulation, pain perception, and mood regulation.

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-17-4-2-1-3-14(17)13-18(23)22-11-9-21(10-12-22)16-7-5-15(20)6-8-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGFMKUXRHOCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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